2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride
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Overview
Description
2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride is a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels. It is known for its ability to block store-operated calcium entry (SOCE) mediated by Orai1/Stim1 channels with an IC50 of 25 nM . Additionally, it is a potent inhibitor of human interleukin-2 (IL-2) production, effectively blocking T cell receptor-triggered gene expression and T cell functional pathways .
Preparation Methods
The synthesis of 2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a laboratory setting using standard organic synthesis techniques . Industrial production methods are also not publicly available, but they likely involve scaling up the laboratory synthesis process while ensuring purity and consistency.
Chemical Reactions Analysis
2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride undergoes various chemical reactions, primarily focusing on its interaction with calcium channels and its inhibition of calcium entry. The compound is known to inhibit Orai1 and Orai3 channels with IC50 values of 25 nM and 530 nM, respectively . It blocks store-operated calcium entry in activated CD4+ T lymphocytes with an IC50 value of 265 nM . The major products formed from these reactions are the inhibited calcium channels and reduced calcium entry into cells.
Scientific Research Applications
2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride has several scientific research applications, including:
Mechanism of Action
2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride exerts its effects by selectively inhibiting CRAC channels, specifically Orai1/Stim1 channels . This inhibition blocks store-operated calcium entry into cells, reducing intracellular calcium levels. The compound also inhibits the production of human interleukin-2, blocking T cell receptor-triggered gene expression and T cell functional pathways . The molecular targets involved are the Orai1 and Orai3 channels, and the pathways affected include calcium signaling and T cell activation .
Comparison with Similar Compounds
2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride is unique in its high potency and selectivity for CRAC channels. Similar compounds include:
Perphenazine-d 8 dihydrochloride: Another CRAC channel inhibitor with different selectivity and potency.
BL-1020 mesylate: A compound with similar inhibitory effects on calcium channels.
Spinacetin: Known for its role in calcium signaling inhibition.
Zotepine: Another inhibitor of calcium entry with distinct properties.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications.
Properties
IUPAC Name |
2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5OS.ClH/c1-12-6-7-28(21-26-8-13(2)30-21)11-14(12)17-9-25-18(10-24-17)27-20(29)19-15(22)4-3-5-16(19)23;/h3-5,8-10H,6-7,11H2,1-2H3,(H,25,27,29);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLSDODALBRLPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF2N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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